molecular formula C6H4BrN3 B100983 3-Bromoimidazo[1,2-B]pyridazine CAS No. 18087-73-5

3-Bromoimidazo[1,2-B]pyridazine

Cat. No.: B100983
CAS No.: 18087-73-5
M. Wt: 198.02 g/mol
InChI Key: KJQVHOFAWISYDO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromoimidazo[1,2-B]pyridazine is primarily used as a pharmaceutical intermediate in the preparation of Ponatinib . Ponatinib is a tyrosine kinase inhibitor (TKI) that targets BCR-ABL, an abnormal tyrosine kinase that is expressed in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .

Mode of Action

As a TKI, Ponatinib, and by extension this compound, works by binding to the tyrosine kinase enzyme thereby inhibiting its activity . This prevents the enzyme from performing its role in the signal transduction pathway, which is crucial for cell growth and division. By inhibiting this pathway, the compound can help control the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BCR-ABL signaling pathway . This pathway is involved in cell growth and division, and its dysregulation is implicated in the development of certain types of leukemia . By inhibiting the BCR-ABL tyrosine kinase, the compound can disrupt this pathway and prevent the uncontrolled growth of cancer cells .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier, which could be beneficial in the treatment of central nervous system malignancies .

Result of Action

The primary result of the action of this compound is the inhibition of the BCR-ABL tyrosine kinase . This leads to a disruption of the BCR-ABL signaling pathway, which in turn can control the growth of cancer cells . This makes the compound a valuable tool in the treatment of diseases like CML and Ph+ ALL .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability, efficacy, and action .

Preparation Methods

The synthesis of 3-Bromoimidazo[1,2-B]pyridazine typically involves the reaction of α-bromoketones with 2-aminopyridine. This process can be carried out under various conditions to yield different products. For instance, in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene, the reaction proceeds via C–C bond cleavage to form N-(pyridin-2-yl)amides. Alternatively, in ethyl acetate with only TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazopyridines .

Chemical Reactions Analysis

3-Bromoimidazo[1,2-B]pyridazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different functional groups.

Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromoimidazo[1,2-B]pyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromoimidazo[1,2-B]pyridazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVHOFAWISYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512053
Record name 3-Bromoimidazo[1,2-b]pyridazine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-73-5
Record name 3-Bromoimidazo[1,2-b]pyridazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-b]pyridazine
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Record name 3-Bromoimidazo[1,2-b]pyridazine
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Record name 3-Bromoimidazo[1,2-b]pyridazine
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Synthesis routes and methods

Procedure details

Bromine (0.649 mL, 12.6 mmol) was added dropwise to a stirred mixture of Imidazo[1,2-b]pyridazine (1.0 g, 8.39 mmol) in acetic acid (42 ml) and the mixture was stirred at room temperature for 1 h. The mixture was neutralized with 1 N sodium hydroxide (100 mL) and solid sodium hydroxide, poured into ethyl acetate and sodium bicarbonate solution, and extracted with ethyl acetate (3×200 mL). The combined organics were washed with brine, dried (MgSO4), and concentrated to afford the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 8.66 (d, 1H); 8.17 (d, 1H); 7.93 (s, 1H); 7.31 (dd, 1H). LRMS (APCI) calc'd for (C6H5BrN3) [M+H]+, 198.0. found 198.0.
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0.649 mL
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1 g
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42 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?

A: Recent research [] has shown that reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary alkylamines in the presence of Cesium Fluoride (CsF) and Benzyl Triethylammonium Chloride (BnNEt3Cl) in Dimethyl Sulfoxide (DMSO) at 100°C for 24 hours yields the corresponding C-6 aminated products with excellent yields (79–98%; average yield = 92%). This method is cost-effective and utilizes significantly less toxic fluoride compared to previous methods.

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